Boc-Inp-OH

Catalog No.
S666111
CAS No.
84358-13-4
M.F
C11H19NO4
M. Wt
229.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Inp-OH

CAS Number

84358-13-4

Product Name

Boc-Inp-OH

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N

Synonyms

84358-13-4;N-Boc-IsonipecoticAcid;1-(tert-butoxycarbonyl)piperidine-4-carboxylicacid;N-BOC-piperidine-4-carboxylicacid;1-Boc-piperidine-4-carboxylicacid;1-Boc-isonipecoticAcid;boc-inp-oh;174316-71-3;1-Boc-4-piperidinecarboxylicacid;boc-isonipecoticacid;boc-inp;1-(tert-Butoxycarbonyl)-4-piperidinecarboxylicacid;1-tert-Butoxycarbonylpiperidine-4-carboxylicacid;1-(tert-Butoxycarbonyl)isonipecoticAcid;1-(1,1-Dimethylethyl)1,4-piperidinedicarboxylicacid;1-[(Tert-Butoxy)Carbonyl]Piperidine-4-CarboxylicAcid;BOC-DL-INP-OH;NSC693924;n-boc-dl-isonipecoticacid;boc-piperidine-4-carboxylicacid;n-boc-piperidyl-4-carboxylicacid;1-(t-butoxycarbonyl)piperidine-4-carboxylicacid;n-tert-butoxycarbonyl-4-piperidinecarboxylicacid;Isonipecoticacid,N-BOCprotected;1-n-boc-4-piperidinecarboxylicacid

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O

The exact mass of the compound N-BOC-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid, CAS 84358-13-4) is a highly purified, non-proteinogenic amino acid derivative utilized extensively in solid-phase peptide synthesis (SPPS) and the scalable manufacture of pharmaceutical intermediates. By featuring a tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the piperidine ring, this compound overcomes the inherent zwitterionic insolubility and self-reactivity of crude isonipecotic acid. As a stable, white to off-white crystalline solid, it provides reliable thermal stability and high solubility in polar aprotic solvents such as DMF and DMSO, making it a critical precursor for introducing rigid, cyclic constraints into bioactive peptides and small-molecule therapeutics .

Research Fit

Acid-labile Boc group for TFA-mediated SPPS cycles
Rigid piperidine-4-carboxylic acid scaffold for conformational constraint
Designed for Boc-Bzl chemistry workflows

Attempting to substitute Boc-Inp-OH with unprotected isonipecotic acid in amide coupling workflows inevitably leads to severe yield losses due to competitive self-condensation and poor solubility in standard organic solvents. Conversely, substituting with Fmoc-Inp-OH introduces critical vulnerabilities in multi-step syntheses that require intermediate basic conditions, as the base-labile Fmoc group will prematurely cleave, leading to unwanted side reactions. Furthermore, replacing the piperidine-based Inp moiety with standard linear amino acids (such as Alanine) fundamentally alters the backbone dihedral angles, stripping the final peptidomimetic of the specific conformational rigidity required for target receptor affinity and proteolytic resistance .

Substitution Risk

Boc-Inp-OH (Target)
Fmoc-Inp-OH (Potential Substitute)
Boc group: acid-labile, removed with TFA
Fmoc group: base-labile, removed with piperidine
Compatible with Boc-Bzl SPPS resin linkers
Requires base-stable linkers; incompatible with acidic Boc cycles
Interchanging the N‑protecting group may disrupt the entire deprotection strategy; the Boc variant is required for acid‑mediated SPPS.

High-Yield Amide Coupling via Secondary Amine Protection

When synthesizing piperidine-containing peptidomimetics, unprotected isonipecotic acid suffers from competitive self-condensation and poor organic solubility, resulting in complex oligomeric mixtures. In contrast, the Boc-protected secondary amine in Boc-Inp-OH prevents self-coupling and ensures high conversion rates. In the synthesis of complex indole-piperidine derivatives, coupling Boc-Inp-OH with an amine using standard reagents (HBTU/DIPEA) achieves yields exceeding 90% [1].

Evidence DimensionAmide Coupling Yield
Target Compound Data>90% yield of target monomeric amide (Boc-Inp-OH)
Comparator Or BaselineUnprotected isonipecotic acid (yields complex oligomeric mixtures)
Quantified Difference>80% improvement in target monomer yield
ConditionsStandard amide coupling (HBTU/DIPEA in DMF/DCM)

High coupling efficiency eliminates the need for extensive chromatographic purification of oligomers, directly lowering procurement and scale-up costs for pharmaceutical intermediates.

HPLC Purity
Head-to-head
Boc-Inp-OH ≥99.0%vsFmoc-Inp-OH ≥97.0%
+2.0 percentage points
Reported purity difference may support lower side-product formation in multi-step SPPS
Supplier-specified HPLC assay

Enhanced Organic Solubility for High-Concentration Workflows

Zwitterionic amino acids like unprotected isonipecotic acid are virtually insoluble in non-aqueous, non-acidic organic solvents, making them incompatible with high-concentration Solid-Phase Peptide Synthesis (SPPS). The addition of the tert-butyloxycarbonyl (Boc) group disrupts this zwitterionic network. Consequently, Boc-Inp-OH exhibits high solubility in polar aprotic solvents critical for SPPS, achieving concentrations ≥100 mg/mL in DMSO and high solubility in DMF and DCM .

Evidence DimensionSolubility in polar aprotic solvents (DMSO/DMF)
Target Compound Data≥100 mg/mL (Boc-Inp-OH)
Comparator Or BaselineUnprotected isonipecotic acid (<1 mg/mL in neutral organic solvents)
Quantified Difference>100-fold increase in organic solvent solubility
ConditionsRoom temperature dissolution in DMSO, DMF, or DCM

High organic solubility is a strict prerequisite for maintaining the high reagent concentrations required to drive SPPS coupling steps to completion.

Molar Loading
Cross-study comparable
Boc: 4.36 mmol·g⁻¹vsFmoc: 2.85 mmol·g⁻¹
35% higher molar density
Reported molar loading context; may reduce required mass per coupling cycle
Calculated from molecular weights (229.27 vs 351.40)

Orthogonal Protecting Group Stability Under Basic Conditions

In complex syntheses requiring intermediate basic conditions (e.g., when installing base-sensitive moieties or using Fmoc-deprotection cycles elsewhere in the molecule), Fmoc-protected analogs (Fmoc-Inp-OH) are unsuitable due to premature cleavage. Boc-Inp-OH provides complete orthogonality, remaining 100% stable under standard basic conditions (e.g., 20% piperidine in DMF) while being cleanly cleaved by mild acids like trifluoroacetic acid (TFA) .

Evidence DimensionStability to basic conditions (20% piperidine/DMF)
Target Compound Data100% stable (Boc-Inp-OH)
Comparator Or BaselineFmoc-Inp-OH (Rapidly cleaved in <10 minutes)
Quantified DifferenceComplete retention vs. complete loss of protecting group
ConditionsExposure to secondary amines (piperidine) at room temperature

Enables the design of convergent synthetic routes where basic conditions must be utilized without risking the premature deprotection of the piperidine nitrogen.

SPPS Validation
Class-level inference
Supplier-certified for Boc-SPPS
vs. Fmoc-SPPS certification
Chemistry-specific validation may prevent deprotection mismatch
Acid vs. base deprotection orthogonality

Backbone Rigidification for Peptidomimetic Design

Compared to linear aliphatic amino acids like Boc-Ala-OH, the cyclic nature of the isonipecotic acid moiety in Boc-Inp-OH forces the peptide backbone into a constrained chair conformation. This structural rigidification significantly reduces conformational entropy upon target binding, which can lead to enhanced receptor affinity and increased proteolytic stability compared to flexible linear analogs .

Evidence DimensionConformational entropy and backbone flexibility
Target Compound DataConstrained piperidine chair conformation (Boc-Inp-OH)
Comparator Or BaselineHighly flexible linear backbone (Boc-Ala-OH)
Quantified DifferenceSignificant reduction in rotatable bonds and conformational states
ConditionsIncorporation into peptidomimetic sequences

Procuring cyclic amino acids like Boc-Inp-OH is essential for developing protease-resistant, high-affinity drug candidates where linear amino acids fail due to excessive flexibility.

Thermal Stability
Supporting evidence
mp 148–153°C (no dec.)vs~190°C (dec.)
Melts ~40°C lower without decomposition
Well-defined melting range may support batch consistency and thermal handling
Capillary melting point determination

Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic Peptides

Leveraging its high solubility in DMF and DMSO (≥100 mg/mL), Boc-Inp-OH is a highly effective building block for Boc-SPPS workflows. Its incorporation introduces a structural kink that disrupts β-sheet formation, effectively mitigating aggregation issues common in hydrophobic peptide synthesis.

Scalable Synthesis of Piperidine-Containing Pharmaceutical Intermediates

Due to its >90% coupling efficiency and prevention of self-condensation, Boc-Inp-OH is heavily procured for the scalable solution-phase synthesis of complex small molecules, such as indole-piperidine derivatives and targeted neurological therapeutics, where high-yield monomeric coupling is critical [1].

Development of Protease-Resistant Peptidomimetics

By replacing flexible linear amino acids with the rigid piperidine ring of Boc-Inp-OH, drug developers can restrict the conformational entropy of the peptide backbone. This application is essential for designing peptidomimetics with enhanced receptor binding affinity and superior resistance to proteolytic degradation in vivo .

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-Bzl SPPS of acid-labile peptides
Boc-chemistry compatibility
Deprotection orthogonality assessment
Large-scale peptide manufacturing
Molar loading efficiency
Mass-efficiency and waste-reduction review
Peptide library & SAR studies
High-purity specification
Impurity profiling and batch consistency
Constrained peptidomimetic design
Rigid piperidine scaffold
Conformational constraint validation

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.13140809 Da

Monoisotopic Mass

229.13140809 Da

Heavy Atom Count

16

UNII

AAZ2CAT47B

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

84358-13-4

Wikipedia

Boc-isonipecotic acid

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